molecular formula C24H22N4O6 B2700464 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide CAS No. 1189504-29-7

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No. B2700464
M. Wt: 462.462
InChI Key: VDOMFFDUNOOZMU-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide” has a molecular formula of C24H22N4O6 . It has an average mass of 462.455 Da and a monoisotopic mass of 462.153931 Da .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research involving the synthesis of novel chemical compounds with specific structural features, such as pyrazole and acetamide derivatives, has been reported. For instance, Sunder and Maleraju (2013) explored the anti-inflammatory activity of synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives. This study highlights the potential for developing compounds with anti-inflammatory properties through targeted synthesis (Sunder & Maleraju, 2013).

Antipsychotic Potential

Compounds with a pyrazole structure have also been investigated for their potential antipsychotic effects. Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing promise as novel antipsychotic agents without the typical interaction with dopamine receptors found in clinically available antipsychotic drugs (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, such as those by Chkirate et al. (2019), underscore the versatility of these compounds in forming structures with significant antioxidant activity. These findings point to the potential utility of structurally similar compounds in the development of antioxidants (Chkirate et al., 2019).

Anticonvulsant Properties

The synthesis and biological evaluation of novel benzothiazole derivatives, as reported by Liu et al. (2016), explore the anticonvulsant potential of these compounds. Such research indicates that structurally related compounds could be explored for their efficacy in treating convulsions (Liu et al., 2016).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-19-5-3-15(9-21(19)32-2)12-25-23(29)13-27-7-8-28-18(24(27)30)11-17(26-28)16-4-6-20-22(10-16)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOMFFDUNOOZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide

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